molecular formula C14H16N2O2 B3001210 methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1349171-59-0

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B3001210
CAS No.: 1349171-59-0
M. Wt: 244.294
InChI Key: YNUYBDGRXGCBDA-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is an organic compound that features a pyrazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is known for its versatility and stability, making it a valuable scaffold in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzyl halide, followed by esterification. One common method involves the reaction of 3,5-dimethylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate.

    Methyl benzoate: Shares the benzoate ester functional group.

    Benzyl pyrazole derivatives: Similar structure with variations in the substituents on the pyrazole ring.

Uniqueness

This compound is unique due to the specific combination of the pyrazole ring and benzoate ester, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYBDGRXGCBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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